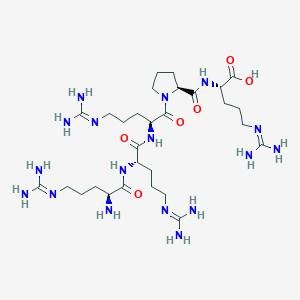

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Description

N⁵-(Diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic peptide derivative characterized by a repeating motif of N⁵-(diaminomethylidene)-modified L-ornithine residues interspersed with a single L-proline residue. The diaminomethylidene group (–N=C(NH₂)₂) at the N⁵ position of ornithine introduces a rigid, planar structure, enhancing stability against enzymatic degradation .

The compound’s molecular formula is inferred to be C₃₆H₆₄N₂₀O₁₀ (based on structural homology to similar peptides ), with a theoretical average mass of ~1,000–1,100 Da. Its stereochemical complexity arises from four L-ornithine residues (each with defined stereocenters) and one L-proline residue. However, unresolved stereoisomerism at eight positions (as noted in for related compounds) may complicate its synthesis and purification.

Properties

CAS No. |

583838-58-8 |

|---|---|

Molecular Formula |

C29H57N17O6 |

Molecular Weight |

739.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C29H57N17O6/c30-16(6-1-11-39-26(31)32)21(47)43-17(7-2-12-40-27(33)34)22(48)44-18(8-3-13-41-28(35)36)24(50)46-15-5-10-20(46)23(49)45-19(25(51)52)9-4-14-42-29(37)38/h16-20H,1-15,30H2,(H,43,47)(H,44,48)(H,45,49)(H,51,52)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41)(H4,37,38,42)/t16-,17-,18-,19-,20-/m0/s1 |

InChI Key |

BTHKWBXWLDGVQO-HVTWWXFQSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps. The process typically starts with the protection of the amino and carboxyl groups of L-ornithine. The diaminomethylidene groups are then introduced through a series of reactions involving guanidine derivatives. The final step involves the deprotection of the amino and carboxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. This method is advantageous for producing peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, if any, restoring the thiol groups.

Substitution: The diaminomethylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction would yield free thiol-containing peptides.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. This compound may also modulate enzymatic activity by binding to active sites or allosteric sites on enzymes.

Comparison with Similar Compounds

N⁵-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N⁵-(diaminomethylene)ornithine

- Molecular Formula : C₅₀H₇₃N₁₅O₁₁

- Key Features: Contains two N⁵-(diaminomethylene)-ornithine residues flanking a core sequence of prolylprolylglycylphenylalanylserylprolylphenylalanine. Larger molecular mass (1,060.228 Da) and extended peptide backbone compared to the target compound. Known as bradykinin or kallidin I in pharmacological contexts, with roles in vasodilation and inflammation .

Comparison :

- Backbone Length : The target compound has a shorter backbone (4 ornithine + 1 proline) vs. 8 residues in the bradykinin analogue.

N⁵-(1-Iminoalkyl)-L-ornithines

- Synthetic Pathway: Prepared via reductive alkylation of L-ornithine derivatives, yielding N⁵-(1-iminoalkyl) substituents .

- Key Features: Smaller molecular weight (e.g., BOC-L-ornithine derivatives, ~300–400 Da). Used as intermediates in enzyme inhibitors (e.g., dimethylarginine dimethylaminohydrolase) .

Comparison :

- Complexity: The target compound’s tetravalent ornithine-proline scaffold contrasts with monovalent N⁵-modified ornithines.

Physicochemical Properties

Enzymatic Interactions

- Target Compound: The diaminomethylidene group may mimic arginine’s guanidino group, enabling binding to nitric oxide synthase (NOS) or arginase. However, its extended peptide backbone could sterically hinder enzyme active sites .

- Bradykinin Analogue : Binds to B₂ receptors, triggering G-protein-coupled signaling cascades. The absence of aromatic residues in the target compound may reduce receptor affinity .

Metal Coordination

- N⁵-Diaminomethylidene Group: Capable of chelating transition metals (e.g., Fe³⁺, Cu²⁺) via its imine nitrogen atoms, similar to arginine’s role in metalloenzymes .

- Contrast with N⁵-(L-1-Carboxyethyl)-L-ornithine : The latter forms stable complexes with NADPH-dependent oxidoreductases (e.g., EC 1.5.1.-), but the target’s lack of carboxylate groups limits this interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.